
3H-arsole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-arsole is that one of the three tautomers of arsole that has the double bonds at positions 1 and 4. It is a tautomer of a 2H-arsole and a 1H-arsole.
Scientific Research Applications
Organic Electronics and Semiconducting Polymers
- Arsole-Containing Conjugated Polymers : Arsole-containing conjugated polymers have been explored for their potential in organic electronics. A study developed an air-stable semiconducting polymer containing dithieno[3,2‐b:2′,3′‐d]arsole, showing promising properties as a p-type semiconductor with notable hole mobility (Green et al., 2016).
Luminescence and Photophysical Properties
- Luminescent Arsolo[2,3-d:5,4-d′]bis(thiazole) : Research on 4-phenyl-4H-arsolo[2,3-d:5,4-d′]bis(thiazole) demonstrated its excellent stability and potential for photoluminescence applications. This study compared its properties with those of its phosphole analogue, finding differences in aromatic character and optoelectronic properties (Green et al., 2017).
Photovoltaic Applications
- Application in Bulk Heterojunction Solar Cells : Dithieno[3,2-b:2',3'-d]arsole-derived conjugated polymers have been used in bulk heterojunction solar cells, demonstrating high open circuit voltages and power conversion efficiencies (Green et al., 2019).
Structural and Stability Studies
- Effects of As-Substituent on Dithienoarsoles : A study on 4-Aryldithieno[3,2-b:2',3'-d]arsoles revealed how As-substituents influence structure, photophysical properties, and stability, particularly in the photo-excited state (Takahara et al., 2022).
Other Applications
- Arsenic-Containing Compounds in Biological Studies : Although not directly related to "3H-arsole", studies on arsenic compounds like ArsH, which acts as an organoarsenical oxidase, provide insights into the broader applications of arsenic-based compounds in biological systems (Chen et al., 2015).
properties
Molecular Formula |
C4H5As |
|---|---|
Molecular Weight |
128 g/mol |
IUPAC Name |
3H-arsole |
InChI |
InChI=1S/C4H5As/c1-2-4-5-3-1/h1,3-4H,2H2 |
InChI Key |
WOPPANRSKRFKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C[As]=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



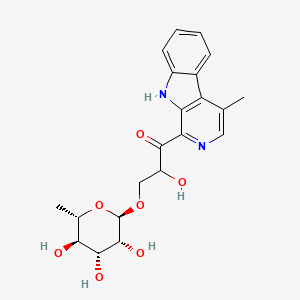
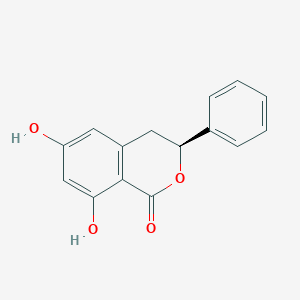
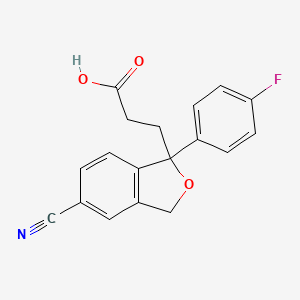
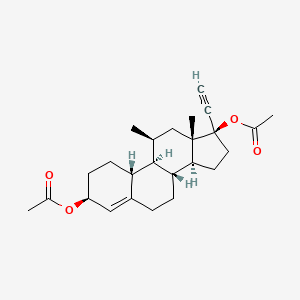
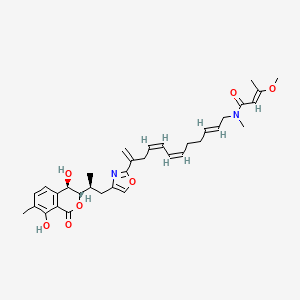
![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)
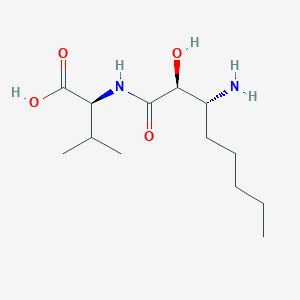

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
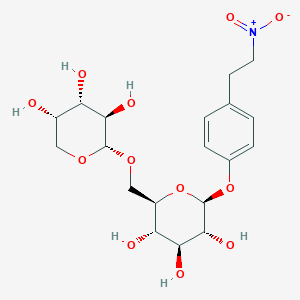
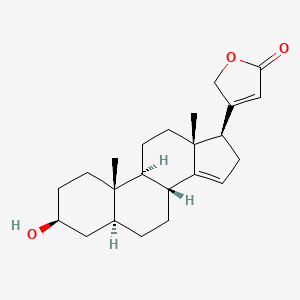
![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)

